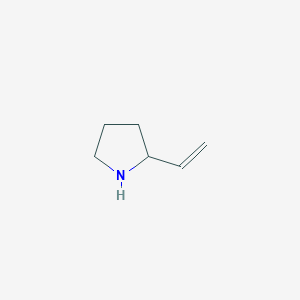![molecular formula C13H21N3O B181962 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline CAS No. 443915-51-3](/img/structure/B181962.png)
4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” is an organic compound that can be used in the agrochemical, pharmaceutical, and dyestuff fields . It is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, serve as the basis for the synthesis of “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline”. These compounds have unique biochemical properties and are used in the synthesis of many alkaloid natural products and drug candidates . A study on the synthesis and crystal structures of related compounds provides insights into the synthesis process .Molecular Structure Analysis
The molecular formula of “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” is C13H21N3O, and its molecular weight is 235.33 . Further details about its molecular structure can be found in various studies .Chemical Reactions Analysis
The chemical reactions involving “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” are complex and involve multiple hydrogen bonds . More detailed information about these reactions can be found in the referenced studies .Safety And Hazards
properties
IUPAC Name |
4-[4-(2-methoxyethyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYIXSDJJBZCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620804 |
Source


|
| Record name | 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
CAS RN |
443915-51-3 |
Source


|
| Record name | 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)

![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)
![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)







![2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B181900.png)